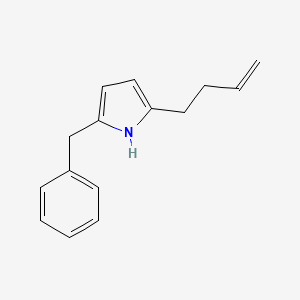
2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine (PMPPP) is a synthetic pyrimidine derivative with a wide range of applications in the field of scientific research. It is an important molecule in the field of medicinal chemistry and has been used in the development of various drugs, such as anti-cancer agents and antiviral compounds. PMPPP has also been employed in the synthesis of a variety of other compounds, including dyes, pigments, and fluorescent molecules.
Scientific Research Applications
2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine has been used in a wide range of scientific research applications. It has been used as a starting material in the synthesis of various drugs, such as anti-cancer agents, antiviral compounds, and other medicinal compounds. It has also been used in the synthesis of a variety of dyes, pigments, and fluorescent molecules. This compound has also been employed in the synthesis of a variety of other compounds, including polymers, catalysts, and other materials.
Mechanism of Action
The exact mechanism of action of 2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine is still not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. This inhibition is thought to be due to the presence of the 4-methoxyphenyl group, which is believed to interact with the active site of the enzyme and prevent its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have a variety of effects on various biochemical pathways. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, as well as to modulate the activity of various other enzymes. It has also been shown to have anti-inflammatory, anti-proliferative, and anti-apoptotic effects.
Advantages and Limitations for Lab Experiments
The use of 2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine in laboratory experiments has a number of advantages. It is a relatively inexpensive molecule and is readily available from chemical suppliers. It is also relatively easy to synthesize and can be used in a variety of different reactions. However, there are also some limitations to its use. For example, it is not very soluble in water and can be difficult to work with in aqueous solutions.
Future Directions
The potential future directions for the use of 2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine are numerous. It could be used in the development of new drugs, such as anti-cancer agents and antiviral compounds. It could also be used in the synthesis of a variety of other compounds, including dyes, pigments, and fluorescent molecules. Additionally, it could be used in the development of new materials, such as polymers, catalysts, and other materials. Finally, it could be used in the study of various biochemical pathways and the development of new therapeutic strategies.
Synthesis Methods
The synthesis of 2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine is relatively straightforward and can be accomplished via several different methods. The most common route involves the reaction of 4-methoxyphenylboronic acid with 3-pyridinylpyrimidine in the presence of a base. This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically yields a high yield of the desired product, with yields of up to 99% being reported in some cases.
properties
IUPAC Name |
4-(4-methoxyphenyl)-2-phenyl-6-pyridin-3-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-26-19-11-9-16(10-12-19)20-14-21(18-8-5-13-23-15-18)25-22(24-20)17-6-3-2-4-7-17/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSDKQSAQIWXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6303290.png)





![2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole](/img/structure/B6303335.png)





